2-(1H-imidazol-5-yl)-2-methylpropanenitrile
Description
Significance of Imidazole (B134444) and Nitrile Moieties in Contemporary Organic Chemistry
The chemical character of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile is defined by its two core functional groups.
The imidazole moiety is a five-membered planar ring containing two nitrogen atoms. nih.gov It is an aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.orgmdpi.com This dual nature, along with its ability to engage in hydrogen bonding as both a donor and acceptor, is fundamental to its role in biological systems. mdpi.combohrium.com The imidazole ring is a cornerstone of biochemistry, most notably as the side chain of the essential amino acid histidine, which is crucial for the structure and catalytic function of many enzymes and proteins like hemoglobin. wikipedia.orghumanjournals.com In medicinal chemistry, the imidazole scaffold is present in a vast number of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensives. nih.govchemijournal.commdpi.com
The nitrile group, characterized by a carbon-nitrogen triple bond (—C≡N), is a versatile and valuable functional group in organic synthesis. ebsco.com The strong polarization of this bond renders the carbon atom electrophilic and thus susceptible to nucleophilic attack. libretexts.orgfiveable.me This reactivity allows nitriles to serve as important synthetic intermediates, readily convertible into a variety of other functional groups, including primary amines (via reduction), carboxylic acids and amides (via hydrolysis), and ketones (via reaction with Grignard reagents). fiveable.meopenstax.orgwikipedia.org The cyano group is also recognized as a key pharmacophore and is present in numerous biologically active compounds. researchgate.net
| Feature | Imidazole Moiety | Nitrile Moiety |
|---|---|---|
| Structure | Five-membered aromatic ring with two nitrogen atoms | Carbon-nitrogen triple bond (—C≡N) |
| Key Chemical Property | Amphoteric (acidic and basic), aromatic, hydrogen bonding capability wikipedia.orghumanjournals.com | Electrophilic carbon, susceptible to nucleophilic addition libretexts.orgfiveable.me |
| Primary Role in Synthesis | Core structural scaffold, ligand in coordination chemistry bohrium.com | Versatile intermediate for conversion to amines, carboxylic acids, etc. ebsco.comwikipedia.org |
| Biological Significance | Component of histidine, histamine, and purines; enzyme active sites wikipedia.orgchemijournal.com | Pharmacophore in various bioactive molecules researchgate.net |
Overview of Nitrogen Heterocycles as Subjects of Intensive Research
Nitrogen-containing heterocycles represent one of the most significant classes of compounds in the field of medicinal chemistry. mdpi.com Statistical analyses of approved pharmaceuticals and biologically active compounds reveal their profound importance; over 85% of all biologically active molecules contain a heterocyclic ring, with nitrogen heterocycles being the most frequent. rsc.orgnih.gov Furthermore, approximately 59-60% of all unique small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle. nih.govmsesupplies.com
The prevalence of these structures in drug design is due to several key factors:
Structural Diversity: They provide rigid scaffolds upon which functional groups can be arranged in precise three-dimensional orientations.
Physicochemical Modulation: The presence of nitrogen atoms allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
Biological Interactions: The nitrogen atoms can act as hydrogen bond acceptors or donors, enabling strong and specific interactions with biological targets like enzymes and receptors. nih.gov
This intensive research has led to the development of life-saving drugs across virtually all therapeutic areas, from antibacterial agents to cancer therapies. mdpi.com
| Heterocycle | Example Drug | Therapeutic Class |
|---|---|---|
| Imidazole | Ketoconazole | Antifungal |
| Pyridine | Isoniazid | Antitubercular |
| Pyrimidine | 5-Fluorouracil | Anticancer |
| Quinoline | Chloroquine | Antimalarial |
| Piperazine | Imatinib | Anticancer (Kinase Inhibitor) |
Contextualizing this compound within the Landscape of Imidazole-Nitrile Chemistry
The structure of this compound consists of a central quaternary carbon atom bonded to two methyl groups, a nitrile group, and the C5 carbon of an imidazole ring. This specific arrangement combines the biologically relevant imidazole scaffold with the synthetically versatile nitrile handle.
While dedicated studies on this exact isomer are scarce, the field of imidazole-nitrile chemistry provides a framework for understanding its potential. The synthesis of substituted imidazoles from nitrile-containing precursors is an area of active research, employing various methodologies, including base-mediated and metal-catalyzed coupling reactions. elsevierpure.comexlibrisgroup.comrsc.orgrsc.org These studies underscore the chemical compatibility and synthetic utility of combining these two functional groups.
The compound's structure suggests it could serve as a valuable building block in synthetic chemistry. The imidazole ring offers sites for N-alkylation or electrophilic substitution, while the nitrile group can be transformed into a wide array of other functionalities. This bifunctional nature makes it a candidate for creating libraries of more complex molecules for screening in drug discovery programs. The presence of the gem-dimethyl group may also impart specific conformational constraints and metabolic stability, properties often sought in the design of bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃ |
| Molar Mass | 147.17 g/mol |
| Hydrogen Bond Donors | 1 (from imidazole N-H) |
| Hydrogen Bond Acceptors | 2 (from imidazole N and nitrile N) |
| Rotatable Bond Count | 1 |
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAPKYDDFHBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21150-00-5 | |
| Record name | 2-(1H-imidazol-4-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1h Imidazol 5 Yl 2 Methylpropanenitrile and Analogous Imidazole Nitriles
Direct Synthesis Approaches for 2-(1H-imidazol-5-yl)-2-methylpropanenitrile
Direct synthesis methods aim to construct the imidazole-nitrile core in a limited number of steps, often by forming the heterocyclic ring from acyclic precursors that already contain the necessary nitrile functionality.
The intramolecular cyclization of amido-nitriles represents a direct route to forming the imidazole (B134444) ring. This approach involves a precursor that contains both the amide and nitrile groups, which upon reaction, form one of the core bonds of the heterocycle.
A notable protocol for this transformation involves the cyclization of amido-nitriles to produce disubstituted imidazoles. rsc.org This method is characterized by its mild reaction conditions, which allow for the inclusion of a variety of functional groups in the final product, including arylhalides and other aromatic moieties. rsc.org The general mechanism involves the activation of the nitrile group, followed by an intramolecular nucleophilic attack from the amide nitrogen, leading to the formation of the imidazole ring. The process is a key example of a one-bond disconnection strategy for imidazole synthesis. rsc.org
Table 1: Representative Cyclization of Amido-Nitriles
| Starting Material | Product | Key Features |
| Amido-nitrile | Disubstituted imidazole | Mild conditions, good functional group tolerance (e.g., arylhalides) rsc.org |
One-pot syntheses are highly efficient as they allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need to isolate intermediates. researchgate.net Several one-pot methods have been developed for the synthesis of substituted imidazoles, which can be adapted for imidazole-nitrile frameworks.
One such strategy involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (B87167) (DMSO) to generate benzil (B1666583) intermediates in situ. These intermediates are then reacted with an aldehyde and ammonium (B1175870) acetate (B1210297) to form 2,4,5-trisubstituted imidazoles. rsc.org This metal- and acid-free approach is considered a greener alternative to many existing protocols. rsc.org
Another versatile one-pot approach is the synthesis of nitriles from aldehydes using hydroxylamine (B1172632) hydrochloride as the nitrogen source, promoted by imidazole hydrochloride. nih.govresearchgate.net This method is notable for avoiding transition metal catalysts and oxidants, offering good functional group tolerability and high yields. nih.govresearchgate.net While this protocol synthesizes the nitrile group, it can be integrated into a multicomponent reaction to build the imidazole ring simultaneously. Multicomponent reactions (MCRs) are particularly advantageous, offering shorter reaction times, reduced energy consumption, and simpler purification processes. researchgate.net
Table 2: Comparison of One-Pot Synthetic Protocols for Imidazole Derivatives
| Method | Starting Materials | Reagents/Conditions | Product Type | Advantages |
| Naidoo & Jeena Method | Internal alkynes, Aldehyde | I₂, DMSO, Ammonium acetate, Ethanol rsc.org | 2,4,5-Trisubstituted imidazoles | Metal- and acid-free, greener alternative rsc.org |
| Imidazole Hydrochloride Promotion | Aldehydes | Hydroxylamine hydrochloride, Imidazole hydrochloride, Sulfolane (B150427) nih.govresearchgate.net | Functionalized nitriles | Environmentally benign, avoids transition metals, high yields nih.govresearchgate.net |
| Solvent-Free Synthesis | Benzene-1,2-diamine, Aromatic aldehyde | Ammonium acetate, Heat (70 °C) asianpubs.org | Benzyl-substituted imidazole derivatives | High yields, easy setup, mild conditions, environmentally friendly asianpubs.org |
Precursor-Based Synthesis of Imidazole-Nitrile Systems
This strategy involves the synthesis of key precursors, which are then used as building blocks to construct the final imidazole-nitrile structure. α-Aminonitriles are particularly important intermediates in this context. google.com
α-Aminonitriles are bifunctional compounds containing both an amino and a nitrile group on the same carbon atom, making them versatile precursors for various heterocyclic compounds, including imidazoles. google.comcabidigitallibrary.org Their synthesis is often achieved through the Strecker reaction, a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source. cabidigitallibrary.org
A modern variation of the Strecker synthesis uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which reacts with a variety of aldehydes and amines. cabidigitallibrary.org For instance, α-aminonitriles can be prepared by reacting α-trimethylsilyloxynitriles (formed from an aldehyde and TMSCN) with amines in a polar organic solvent like methanol. google.com
Inspired by prebiotic chemistry, aminomalononitrile (B1212270) (AMN), a formal trimer of hydrogen cyanide, has been used in multicomponent reactions to generate amino imidazole carbonitrile derivatives. nih.govresearchgate.net These reactions, often assisted by microwaves, involve the condensation of aminomalononitrile p-toluenesulfonate salt (AMNS), α-amino acids, and trimethyl orthoacetate. The resulting amino imidazole carbonitriles are valuable synthons for further chemical transformations. nih.gov
Condensation reactions are fundamental to the formation of the imidazole ring from precursor molecules. nih.gov These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.
Three-component condensation reactions provide a direct route to complex imidazole systems. For example, 5-aminoimidazole derivatives can be condensed with aldehydes and Meldrum's acid in acetic acid at room temperature to produce substituted tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net Similarly, a three-component reaction of 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes can proceed under mild, catalyst-free conditions through a sequential Knoevenagel condensation/Michael addition. rsc.org These methodologies highlight the utility of aldehydes in multicomponent strategies for building complex heterocyclic frameworks related to imidazole-nitriles.
Catalytic and Mechanistic Investigations in the Synthesis of this compound and Related Compounds
The development of catalytic systems and the understanding of reaction mechanisms are crucial for improving the efficiency, selectivity, and scope of synthetic methods for imidazole-nitriles.
Various metal catalysts, including copper, rhodium, and zinc salts, have been employed in the synthesis of substituted imidazoles. organic-chemistry.org For instance, a BF₃·Et₂O promoted reaction of triazoles and nitriles has been reported to yield protected imidazoles. The proposed mechanism involves the ring-opening of the triazole to form a diazo-imine, which then reacts with the nitrile to afford a nitrilium intermediate. This intermediate subsequently cyclizes to form the substituted imidazole product. rsc.org
Transition-metal-free approaches have also gained prominence. A base-promoted deaminative coupling of benzylamines with nitriles offers a straightforward, one-step synthesis of 2,4,5-trisubstituted imidazoles, liberating ammonia (B1221849) in the process. rsc.org Mechanistic studies on nitrile activation are also informative. For example, investigations into cobalt(III)–hydroperoxo intermediates have shown that the formation of a cobalt(III)–peroxyimidato complex occurs via an intramolecular nucleophilic attack of the hydroperoxide ligand on the carbon atom of the nitrile. nih.gov Such studies provide fundamental insights into the reactivity of the nitrile group, which is essential for designing new synthetic routes to compounds like this compound.
Metal-Catalyzed Synthetic Routes (e.g., Copper-Catalysis)
Metal catalysts, particularly those based on copper, play a significant role in the synthesis of nitrogen-containing heterocycles like imidazoles. nih.govresearchgate.net Copper-catalyzed reactions offer efficient pathways for forming the critical carbon-nitrogen (C-N) bonds required for the imidazole ring structure. These methods are valued for their ability to proceed under relatively mild conditions and their tolerance of a variety of functional groups. rsc.org
One prominent strategy involves the copper-catalyzed [3+2] cycloaddition reaction, which can produce multisubstituted imidazoles with high regioselectivity. acs.org In this approach, oxygen can be used as a green oxidant, avoiding the need for more expensive or toxic reagents. acs.org Copper catalysts, such as copper(II) acetate (Cu(OAc)₂), can facilitate tandem reactions, for instance, a double addition-oxidative cyclization process. A notable example is the synthesis of 1,2,4-triazoles from two molecules of an aryl nitrile and an amine, where the nitrile itself can serve as the solvent. nih.gov Although this example yields a triazole, the underlying principle of copper-mediated activation of nitriles and subsequent cyclization is applicable to the synthesis of other nitrogen heterocycles. nih.gov
The mechanism in such copper-catalyzed reactions often involves the initial activation of a substrate by the copper catalyst. For instance, in the formation of benzo[f]imidazo[1,2-d] nih.govresearchgate.netoxazepines, an intermediate imine undergoes a Cu(II)-catalyzed intramolecular 5-endo-trig cyclization, followed by oxidation and aromatization to form the imidazole intermediate. nih.gov The versatility of copper catalysts is also demonstrated in their use for synthesizing aryl nitriles from aryl halides using formamide (B127407) as a cyanide-free nitrile source, a process catalyzed by copper iodide. rsc.org This highlights the utility of copper in both forming the nitrile group and constructing the heterocyclic ring.
Microwave irradiation has been shown to drastically reduce reaction times in copper-catalyzed syntheses of heterocyclic molecules. nih.gov For example, the synthesis of 1,2,4-triazoles in the presence of Cu(OAc)₂ can be completed in 30 minutes at 120°C under microwave conditions. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cu(II) | Aryl Nitriles, Amines | 1,2,4-Triazoles | Tandem double addition-oxidative cyclization; microwave-assisted. nih.gov |
| Copper Catalyst | Not specified | Multisubstituted Imidazoles | [3+2] Cycloaddition; uses oxygen as an oxidant. acs.org |
| CuI / Triphenylphosphine | Aryl Halides, Formamide | Aryl Nitriles | Cyanide-free cyanation. rsc.org |
Metal-Free Approaches and Promoting Agents (e.g., Imidazole Hydrochloride)
In recent years, a significant shift towards more environmentally benign synthetic methods has spurred the development of metal-free approaches for synthesizing imidazoles and nitriles. researchgate.netnih.gov These methods avoid the use of potentially toxic and expensive transition metal catalysts, aligning with the principles of green chemistry. researchgate.net
A notable metal-free strategy for nitrile synthesis involves the use of imidazole hydrochloride as a promoter. nih.govbenthamdirect.com This method facilitates the one-pot conversion of aldehydes into nitriles using hydroxylamine hydrochloride as the nitrogen source. researchgate.netbenthamdirect.com The reaction demonstrates good to excellent yields for a variety of functionalized nitriles and tolerates a wide range of functional groups. nih.govresearchgate.net The highest yields (up to 95%) have been achieved using sulfolane as a solvent. nih.govbenthamdirect.com This approach represents a significant improvement over conventional strategies that require transition metal catalysts and oxidants. researchgate.net
Base-promoted or base-mediated reactions provide another powerful metal-free route to substituted imidazoles. A domino-type cyclization involving alkynes, nitriles, and potassium tert-butoxide (t-BuOK) has been developed for the multicomponent assembly of trisubstituted imidazoles. nih.gov This method boasts complete atom economy and can be performed on a gram scale, even without a solvent. nih.gov Similarly, a base-promoted, deaminative coupling of benzylamines with nitriles can yield 2,4,5-trisubstituted imidazoles in a single step, with the liberation of ammonia. rsc.org
Other metal-free syntheses of imidazoles utilize different precursors. For example, the reaction of α-azidoenones with substituted nitriles can form tri-substituted NH-imidazoles under either thermal or microwave conditions. rsc.org
Table 2: Comparison of Metal-Free Nitrile and Imidazole Synthesis Methods
| Method | Promoter/Reagent | Precursors | Product | Key Advantages |
|---|---|---|---|---|
| Aldehyde to Nitrile Conversion | Imidazole Hydrochloride | Aldehydes, Hydroxylamine Hydrochloride | Functionalized Nitriles | Environmentally benign; avoids transition metals and oxidants. nih.govbenthamdirect.com |
| Domino-Type Cyclization | t-BuOK (base) | Alkynes, Nitriles | Trisubstituted Imidazoles | High atom economy; can be solvent-free. nih.gov |
Elucidation of Reaction Mechanisms in Imidazole-Nitrile Cyclizations
Understanding the reaction mechanisms underlying the formation of imidazole-nitriles is essential for optimizing reaction conditions and designing new synthetic pathways with controlled regiochemistry. rsc.org The cyclization process to form the imidazole ring can proceed through various intermediates and transition states depending on the reactants and catalysts employed.
In many cyclization reactions, the formation of an imine or a related intermediate is a key initial step. rsc.orgyoutube.com For instance, in a proposed mechanism for the formation of NH-imidazoles from alkynes and nitriles, the reaction begins with the formation of an imine from the alkyne and the first equivalent of nitrile. rsc.org This is followed by the addition of a second nitrile equivalent, a 5-exo-dig cyclization, and protonation to yield the final imidazole product. rsc.org
Computational studies have provided deep insights into the regioselectivity of these reactions. For the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, density functional theory (DFT) calculations revealed that the reaction pathway is controlled by a 2-hydroxyaryl group on the starting imine. nih.gov This group facilitates an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate, directing the reaction towards the formation of the imidazole derivative over other potential products like 1,2-dihydropyrazines. nih.gov
Different cyclization pathways have been identified for various systems. The reaction of propargylamines and nitriles catalyzed by samarium complexes is proposed to proceed via the insertion of a nitrile into a samarium-nitrogen bond, forming a samarium-amidinate intermediate, which then undergoes intramolecular cyclization. chim.it In other cases, cycloaddition reactions are prevalent. The reaction between nitriles and ambiphilic 2-pyridylselenyl reagents can lead to different heterocyclic products depending on the solvent. DFT calculations suggest a concerted [3+2] cycloaddition mechanism for the formation of selenadiazolium rings and a stepwise mechanism involving a ketenimine intermediate for the formation of selenazolium rings. mdpi.com The development of novel synthetic methods is increasingly reliant on such detailed mechanistic understanding to achieve regiochemical control and improve functional group tolerance. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 2 1h Imidazol 5 Yl 2 Methylpropanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the methyl groups of the propanenitrile moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the imidazole ring, typically designated as H-2 and H-4, are expected to appear in the aromatic region of the spectrum. Based on data from similar imidazole derivatives, the H-2 proton, situated between two nitrogen atoms, would likely resonate at a downfield chemical shift, potentially in the range of δ 7.5-8.0 ppm. researchgate.net The H-4 proton, adjacent to the substituted carbon, is expected to appear at a slightly more shielded position, possibly between δ 7.0-7.5 ppm. researchgate.net The broadness of the N-H proton signal of the imidazole ring can vary and its chemical shift is dependent on solvent and concentration, but it is typically observed in the range of δ 10-13 ppm. researchgate.net
The six protons of the two methyl groups are equivalent and would therefore give rise to a single, sharp signal. Given their attachment to a quaternary carbon adjacent to a nitrile group and an imidazole ring, this signal is expected in the aliphatic region, likely around δ 1.5-2.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (imidazole) | 7.5 - 8.0 | Singlet |
| H-4 (imidazole) | 7.0 - 7.5 | Singlet |
| N-H (imidazole) | 10.0 - 13.0 | Broad Singlet |
| -CH₃ (methyl) | 1.5 - 2.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the imidazole ring carbons, the quaternary carbon, the methyl carbons, and the nitrile carbon.
The carbons of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the aromatic region. Based on known data for substituted imidazoles, C-2 is typically found around δ 135-145 ppm, while C-4 and C-5 would appear in the range of δ 115-135 ppm. nih.gov The quaternary carbon of the propanenitrile group, bonded to the imidazole ring, two methyl groups, and the nitrile group, is anticipated to have a chemical shift in the range of δ 30-40 ppm. The two equivalent methyl carbons would produce a single signal in the aliphatic region, likely around δ 25-30 ppm. The carbon of the nitrile group (-C≡N) is characteristically observed further downfield, typically in the range of δ 115-125 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | 135 - 145 |
| C-4 (imidazole) | 115 - 135 |
| C-5 (imidazole) | 115 - 135 |
| C(CH₃)₂ | 30 - 40 |
| -CH₃ (methyl) | 25 - 30 |
| -C≡N (nitrile) | 115 - 125 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this specific molecule, no direct J-couplings between the imidazole protons and the methyl protons are expected, as they are separated by a quaternary carbon. However, it would confirm the absence of such couplings and help to identify any potential long-range interactions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the imidazole ring (H-2 and H-4) to their corresponding carbon signals (C-2 and C-4) and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the methyl protons to the quaternary carbon and the nitrile carbon.
Correlations from the H-4 proton of the imidazole ring to C-5 and C-2.
Correlations from the H-2 proton to C-4 and C-5.
A crucial correlation from the methyl protons to C-5 of the imidazole ring, confirming the connectivity between the propanenitrile moiety and the imidazole ring at the 5-position.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, C=N, and C=C functional groups.
N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. rsc.org
C≡N Stretching: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net
Interactive Data Table: Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch | 2220 - 2260 | Sharp, Medium |
| C=N / C=C Stretch | 1400 - 1650 | Medium-Strong |
Raman Spectroscopy and its Enhanced Variants (e.g., Surface-Enhanced Raman Spectroscopy, SERS)
Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H show strong IR absorptions, non-polar and symmetric bonds often exhibit strong Raman scattering.
The Raman spectrum of this compound would also feature the characteristic vibrations. The nitrile (C≡N) stretch, due to its polarizability, is expected to give a strong and sharp signal in the Raman spectrum. The symmetric breathing vibrations of the imidazole ring are also typically Raman active and would appear in the fingerprint region. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful technique for studying this molecule, particularly at low concentrations. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), the Raman signal can be dramatically enhanced. This would allow for more sensitive detection and potentially provide information about the orientation of the molecule on the surface, with the imidazole nitrogen atoms likely interacting with the metal.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and structural features of novel compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides unequivocal data on molecular formula and fragmentation patterns, which are essential for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. mdpi.com Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based systems, provide exceptional mass accuracy and resolving power, typically within 5 parts per million (ppm). mdpi.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₇H₉N₃, the theoretical exact mass can be calculated. This calculated mass is then compared against the experimentally determined value from HRMS analysis. A close correlation between the theoretical and observed mass validates the proposed elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉N₃ |
| Theoretical Monoisotopic Mass (M) | 135.079647 u |
| Ionization Mode | Electrospray (ESI+) |
| Adduct | [M+H]⁺ |
| Theoretical m/z for [M+H]⁺ | 136.087472 u |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. kaust.edu.sa The technique is suitable for the analysis of volatile and thermally stable compounds like many imidazole derivatives. researchgate.netnist.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy process induces predictable fragmentation of the parent molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups, aiding in its structural confirmation.
Table 2: Plausible Mass Fragmentation Data for this compound from GC-MS (EI)
| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |
|---|---|---|
| 135 | [C₇H₉N₃]⁺ | Molecular Ion (M⁺) |
| 120 | [C₆H₆N₃]⁺ | Loss of a methyl radical (•CH₃) |
| 109 | [C₆H₉N₂]⁺ | Loss of a cyanide radical (•CN) |
| 94 | [C₅H₆N₂]⁺ | Loss of the isopropyl group (•C₃H₅) |
Electronic Spectroscopy and Other Advanced Characterization Techniques
Beyond mass spectrometry, a variety of other spectroscopic and analytical methods are employed to provide a comprehensive structural and electronic profile of a molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The imidazole ring is an aromatic heterocycle and acts as a chromophore. Data from the NIST Chemistry WebBook for the parent compound, 1H-Imidazole, shows a characteristic absorption maximum (λmax) in the ultraviolet region, which is attributed to π → π* electronic transitions within the aromatic system. nist.gov
For this compound, the primary chromophore is the imidazole ring. Therefore, its UV-Vis spectrum is expected to be similar to that of simple alkyl-substituted imidazoles. nist.gov The position of the absorption maximum can be influenced by the solvent used (solvatochromism) and the nature of the substituents on the imidazole ring.
Table 3: Comparative UV Absorption Data for Imidazole Chromophores
| Compound | λmax (nm) | Solvent | Type of Transition |
|---|---|---|---|
| 1H-Imidazole nist.gov | ~207 | Water | π → π* |
| 2-Methyl-1H-imidazole nist.gov | ~208 | Water | π → π* |
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While specific crystallographic data for this compound is not available, analysis of its structural analogues provides significant insight into expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Table 4: Representative Crystallographic Data for an Imidazole Analogue: Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate nih.gov
| Parameter | Value |
|---|---|
| Compound | C₁₆H₁₆N₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1585 (3) |
| b (Å) | 12.0289 (4) |
| c (Å) | 13.0454 (4) |
| β (°) | 104.918 (1) |
| Volume (ų) | 1539.38 (8) |
| Z (molecules/unit cell) | 4 |
Theoretical and Computational Chemistry of 2 1h Imidazol 5 Yl 2 Methylpropanenitrile
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (its electronic structure). These calculations solve the Schrödinger equation, albeit in an approximate manner, to provide detailed molecular insights.
Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. scirp.orgresearchgate.net It is particularly effective for predicting the ground state properties of organic molecules. In DFT, the total energy of the system is expressed as a functional of the electron density. scirp.org A common approach involves using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiencies of other exchange and correlation functionals. dergipark.org.trnih.govresearchgate.net
For 2-(1H-imidazol-5-yl)-2-methylpropanenitrile, a DFT/B3LYP calculation would be performed to optimize the molecular geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum total energy. The stability of this optimized structure is then confirmed by frequency calculations, which ensure that all vibrational frequencies are real, indicating a true energy minimum. scirp.org
| Vibrational Frequencies | Calculated frequencies corresponding to the molecule's vibrational modes, which can be compared with experimental infrared (IR) and Raman spectra. researchgate.net |
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. scispace.comnih.gov While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, it remains a valuable tool, especially as a starting point for more advanced calculations. researchgate.netresearchgate.net
A critical aspect of both HF and DFT calculations is the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the results is highly dependent on the basis set's size and flexibility. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311+G(d,p). nih.govresearchgate.net Basis set optimization involves performing calculations with progressively larger and more complex basis sets until the desired property (e.g., energy or geometry) converges to a stable value, ensuring the results are not an artifact of an inadequate basis set. For this compound, a typical choice would be the 6-311+G(d,p) basis set, which provides a good compromise between accuracy and computational demand. dergipark.org.tr
Molecular Orbital Analysis for Reactivity Prediction
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. Analyzing the frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—provides deep insights into a molecule's chemical reactivity.
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. researchgate.net
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy corresponds to a better electron-donating ability. dergipark.org.tr
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy indicates a better electron-accepting ability. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For this compound, the distribution of the HOMO and LUMO across the imidazole (B134444) ring, the nitrile group, and the alkyl substituent would pinpoint the most probable sites for nucleophilic and electrophilic attack.
Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. dergipark.org.tr |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of a molecule's reactivity. dergipark.org.tr |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. scispace.comacadpubl.eu This analysis is invaluable for understanding intramolecular interactions, charge delocalization, and hyperconjugation. acadpubl.eu
Conformational and Thermodynamic Investigations
The flexibility of the single bond connecting the propanenitrile group to the imidazole ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformer(s) and understand the energy landscape of their interconversion. nih.gov
This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of a specific dihedral angle. mdpi.comnih.gov The resulting plot reveals the energy minima, corresponding to stable conformers, and the energy barriers separating them. For this compound, the key dihedral angle to scan would be the one defining the rotation around the C-C bond linking the imidazole and the quaternary carbon.
Once the most stable conformer is identified, its thermodynamic properties can be calculated from the vibrational frequencies obtained in the DFT calculation. mdpi.comresearchgate.net These properties provide insight into the molecule's stability and behavior under different temperature conditions.
Table 3: Calculated Thermodynamic Properties
| Property | Symbol | Description |
|---|---|---|
| Zero-Point Vibrational Energy | ZPVE | The residual vibrational energy of the molecule at 0 Kelvin. |
| Enthalpy | H | The total heat content of the system. |
| Entropy | S | A measure of the disorder or randomness of the system. |
| Gibbs Free Energy | G | A thermodynamic potential that can be used to predict the spontaneity of a process. |
| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree. |
Potential Energy Surface Scans and Conformational Analysis
Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule. uni-rostock.deresearchgate.net By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps the energy of the molecule as a function of its geometry. This allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). uni-rostock.de
For this compound, the most significant conformational flexibility would arise from the rotation around the single bond connecting the propanenitrile group to the imidazole ring. A relaxed PES scan could be performed by systematically rotating this dihedral angle while allowing all other geometric parameters to optimize at each step. uni-rostock.de This process would reveal the rotational energy barrier and the preferred spatial orientation of the two main structural fragments.
The analysis would likely focus on the steric and electronic interactions between the methyl groups, the nitrile group, and the imidazole ring. Different rotational conformers would exhibit varying degrees of stability due to these interactions. For instance, conformations where bulky groups are eclipsed would be energetically unfavorable, while staggered conformations would represent energy minima. youtube.com Density Functional Theory (DFT) is a common computational method for such calculations, providing a good balance between accuracy and computational cost. plos.org
Table 1: Hypothetical Relative Energies of Conformers for this compound
This interactive table presents hypothetical energy data for different conformers that could be identified through a PES scan. The relative energy (ΔE) is typically reported in kcal/mol, with the most stable conformer set to 0.
| Conformer | Dihedral Angle (°) | Relative Energy (ΔE) (kcal/mol) | Population (%) at 298.15 K |
| A (Global Minimum) | 60 | 0.00 | 75.3 |
| B | 180 | 1.20 | 20.1 |
| C | 300 | 2.50 | 4.6 |
| Transition State 1 | 120 | 5.00 | - |
| Transition State 2 | 240 | 5.00 | - |
Note: The data in this table is illustrative and intended to represent typical results from a conformational analysis. It is not based on actual calculations for this compound.
Prediction of Thermodynamic Properties at Varying Conditions
Computational chemistry allows for the accurate prediction of various thermodynamic properties of a molecule at different temperatures and pressures. plos.org These calculations are typically performed on the optimized geometry of the most stable conformer identified from the conformational analysis. By calculating the vibrational frequencies of the molecule, key thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. plos.org
These properties are crucial for understanding the stability, reactivity, and spontaneity of chemical processes involving the compound. For example, the standard enthalpy of formation can be calculated, providing a measure of the compound's intrinsic stability. mdpi.com The temperature dependence of these properties can also be modeled, which is essential for understanding the behavior of the molecule under different reaction conditions.
Table 2: Predicted Thermodynamic Properties of this compound at Standard Pressure (1 atm)
This interactive table shows hypothetical thermodynamic data for the most stable conformer of this compound at various temperatures.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
| 298.15 | 45.8 | 95.2 | 17.4 |
| 400 | 49.5 | 105.8 | 7.2 |
| 500 | 53.6 | 115.3 | -4.1 |
| 600 | 58.1 | 124.1 | -16.4 |
Note: The data in this table is illustrative and based on general principles of computational thermodynamics for organic molecules. It is not derived from specific calculations on this compound.
Chemical Reactivity and Derivatization Strategies for the 2 1h Imidazol 5 Yl 2 Methylpropanenitrile Scaffold
Chemical Transformations of the Imidazole (B134444) Ring
The imidazole ring is an aromatic heterocycle that possesses both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). This configuration makes it amphoteric, capable of acting as both a weak acid and a base. pharmaguideline.comglobalresearchonline.net Its aromaticity dictates its reactivity, primarily towards electrophilic substitution, while the nitrogen atoms provide sites for alkylation and other functionalizations.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core
Electrophilic Substitution: The imidazole ring is generally activated towards electrophilic attack. globalresearchonline.net Theoretical and experimental studies show that electrophilic substitution, such as nitration, halogenation, and sulfonation, preferentially occurs at the C4 or C5 positions, which are electron-rich. globalresearchonline.netuobabylon.edu.iqnih.gov The attack at C2 is generally disfavored as it proceeds through a less stable cationic intermediate. globalresearchonline.netuobabylon.edu.iq For 2-(1H-imidazol-5-yl)-2-methylpropanenitrile, the existing substituent at the C5 position will direct incoming electrophiles to the C4 position. The 2-methylpropanenitrile group is generally considered to be electron-withdrawing, which would deactivate the ring towards electrophilic substitution compared to unsubstituted imidazole, but substitution at the C4 position remains the most probable outcome.
Nucleophilic Substitution: Nucleophilic aromatic substitution on an imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups or possesses a good leaving group. pharmaguideline.comglobalresearchonline.net Direct nucleophilic attack on the carbon atoms is rare. However, if a halogen atom is introduced at the C2 position, it can be displaced by a nucleophile. pharmaguideline.com Therefore, a potential strategy for functionalizing the C2 position of the this compound scaffold would involve a preliminary halogenation step, likely at the C2 position if C4 and C5 are blocked, followed by nucleophilic displacement.
| Reaction Type | Typical Reagents | Position of Attack on Imidazole Ring | Influence of 5-(2-methylpropanenitrile) Substituent |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C4 / C5 uobabylon.edu.iq | Directs to C4; deactivates the ring |
| Halogenation | Br₂ in CHCl₃; I₂ in alkali uobabylon.edu.iq | C2, C4, C5 (can lead to polysubstitution) uobabylon.edu.iq | Directs to C4 and C2 |
| Sulfonation | H₂S₂O₇ at 100°C uobabylon.edu.iq | C4 / C5 uobabylon.edu.iq | Directs to C4 |
| Nucleophilic Substitution | Requires a leaving group (e.g., Halogen) and a nucleophile | C2 (if activated) pharmaguideline.comglobalresearchonline.net | Generally unaffected, reaction depends on C2 activation |
N-Alkylation and Other Nitrogen Functionalizations
The nitrogen atoms of the imidazole ring are primary sites for functionalization, particularly through alkylation. The N-H proton at the N-1 position is weakly acidic and can be removed by a base, creating an imidazolate anion which is a potent nucleophile. pharmaguideline.com
N-alkylation of asymmetrically substituted imidazoles like this compound can lead to a mixture of two regioisomers: the N-1 and N-3 alkylated products. The ratio of these isomers is influenced by several factors:
Steric Effects: The bulky gem-dimethylpropanenitrile group at the C5 position creates steric hindrance around the adjacent N-1 position. Consequently, alkylation with bulky electrophiles is more likely to occur at the less hindered N-3 position. otago.ac.nz
Electronic Effects: Electron-withdrawing substituents, like the nitrile group, tend to decrease the nucleophilicity of the adjacent nitrogen atom (N-1). This would also favor alkylation at the more distant N-3 position. otago.ac.nz
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity of the reaction. otago.ac.nzclockss.org In many cases, a mixture of products is obtained, necessitating chromatographic separation. reddit.com
Other nitrogen functionalizations include N-acylation, which typically occurs readily with acyl chlorides or anhydrides. Similar to alkylation, acylation can also produce a mixture of N-1 and N-3 isomers, although the N-1 acylated product can sometimes rearrange to the more stable N-3 isomer.
| Factor | Favors N-1 Alkylation | Favors N-3 Alkylation |
|---|---|---|
| Steric Hindrance of Electrophile | Small alkylating agents (e.g., CH₃I) | Bulky alkylating agents (e.g., trityl chloride) |
| Steric Hindrance of C5 Substituent | Less significant | Significant due to proximity to N-1 otago.ac.nz |
| Electronic Effect of C5 Substituent | Electron-donating groups | Electron-withdrawing groups otago.ac.nz |
Reactivity of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions across the carbon-nitrogen triple bond. lumenlearning.com
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for its conversion into several other important functional groups.
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. chemguide.co.uk The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. lumenlearning.com For this compound, hydrolysis would yield 2-(1H-imidazol-5-yl)-2-methylpropanoic acid. However, sterically hindered nitriles can be resistant to hydrolysis, potentially requiring harsh reaction conditions. acs.orgacs.org
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves two successive additions of a hydride ion. libretexts.orglibretexts.org This reaction would convert the scaffold to 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes after hydrolysis of the intermediate imine. libretexts.orgncert.nic.in
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group to form an intermediate imine anion. libretexts.orgorganicchemistrytutor.com This intermediate is stable to further addition of the organometallic reagent. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine to produce a ketone. libretexts.orgmasterorganicchemistry.com This provides a powerful method for carbon-carbon bond formation.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat chemguide.co.uk | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ chemguide.co.uk | Carboxylic Acid |
| Reduction to Amine | 1. LiAlH₄; 2. H₂O libretexts.org | Primary Amine |
| Reduction to Aldehyde | 1. DIBAL-H; 2. H₂O ncert.nic.in | Aldehyde |
| Addition of Grignard Reagent | 1. R-MgX; 2. H₃O⁺ masterorganicchemistry.com | Ketone |
Cycloaddition Reactions
Nitriles are generally poor dipolarophiles for 1,3-dipolar cycloaddition reactions. However, related species such as nitrile ylides and nitrile oxides are highly reactive 1,3-dipoles that readily participate in these reactions to form five-membered heterocycles. wikipedia.orgchem-station.com
A key strategy could involve the transformation of the nitrile group in this compound into a nitrile oxide. Nitrile oxides can be generated from oximes and participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize isoxazolines and isoxazoles, respectively. chem-station.comnih.govnih.gov
Alternatively, nitrile ylides, which can be generated from imidoyl chlorides, undergo 1,3-dipolar cycloadditions with a range of dipolarophiles. wikipedia.orgthieme-connect.denih.gov A notable reaction is the cycloaddition of a nitrile ylide to its precursor imidoyl chloride, which can be a novel route to synthesizing substituted imidazoles. rsc.org While this does not directly involve the imidazole ring of the starting scaffold as a reactant, it showcases the potential of the nitrile-derived functional groups in complex heterocyclic synthesis.
Modifications of the Geminal Dimethylpropanenitrile Side Chain
Direct functionalization of the geminal dimethyl group in the this compound scaffold is challenging. The alpha-carbon is a quaternary center, meaning it has no acidic protons that can be easily removed for subsequent alkylation or other functionalization reactions that typically occur at the α-position of nitriles.
The methyl groups themselves are composed of strong, non-polar C-H bonds, making them generally unreactive. Any modification would likely require harsh, non-selective reaction conditions, such as free-radical halogenation, which could also affect the imidazole ring.
Therefore, derivatization strategies for this part of the molecule would likely rely on transformations of the nitrile group first. For example:
Following Reduction: After reducing the nitrile to a primary amine (forming 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine), the resulting amino group can be further functionalized through acylation, alkylation, or conversion into other nitrogen-containing functional groups.
Following Hydrolysis: Conversion of the nitrile to a carboxylic acid allows for a wide range of subsequent reactions, such as esterification, amidation (e.g., via activation with a coupling agent), or reduction of the carboxylic acid to an alcohol.
The gem-dimethyl group itself often imparts specific conformational properties and metabolic stability to molecules, a feature known as the Thorpe-Ingold or gem-dimethyl effect, which can be advantageous in medicinal chemistry. acs.org
Functionalization of the Alkyl Moieties
The alkyl portions of this compound, specifically the gem-dimethyl group and the ethyl group of the propanenitrile, offer avenues for structural modification. These modifications can be instrumental in modulating the physicochemical properties and biological activity of the parent molecule.
Reactivity of the Gem-Dimethyl Group:
The gem-dimethyl group, being sterically hindered and composed of relatively inert C-H bonds, is generally challenging to functionalize directly. However, under specific conditions, free-radical halogenation could introduce a handle for further derivatization. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could potentially lead to the monobrominated product. This newly introduced bromo group could then serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as hydroxyl, amino, or alkoxy groups.
Another potential, albeit challenging, approach involves directed C-H activation. With an appropriate directing group, transition-metal-catalyzed activation of one of the methyl C-H bonds could be envisioned, leading to the introduction of a new carbon-carbon or carbon-heteroatom bond. However, the development of a suitable directing group strategy for this specific scaffold would be a prerequisite.
Functionalization of the Propanenitrile Moiety:
The propanenitrile side chain offers more straightforward routes for functionalization. The nitrile group itself can undergo a variety of transformations. For instance, reduction of the nitrile using reducing agents like lithium aluminum hydride (LiAlH4) would yield the corresponding primary amine, 3-(1H-imidazol-5-yl)-3-methylbutanamine. This amine could then be further derivatized through acylation, alkylation, or sulfonylation to introduce a wide array of substituents.
Alternatively, hydrolysis of the nitrile group under acidic or basic conditions would afford the corresponding carboxylic acid, 2-(1H-imidazol-5-yl)-2-methylpropanoic acid. This carboxylic acid is a versatile intermediate that can be converted to esters, amides, or acid chlorides, providing access to a large family of derivatives.
The alpha-carbon to the nitrile group, which is part of the gem-dimethyl group, is a quaternary carbon and therefore lacks a proton, making direct deprotonation and subsequent alkylation at this position impossible.
A summary of potential functionalization reactions of the alkyl moieties is presented in the interactive table below.
| Moiety | Reaction Type | Reagents and Conditions | Potential Product |
| Gem-Dimethyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light | 2-(bromomethyl)-2-(1H-imidazol-5-yl)propanenitrile |
| Propanenitrile | Reduction | Lithium Aluminum Hydride (LiAlH4) | 3-(1H-imidazol-5-yl)-3-methylbutanamine |
| Propanenitrile | Hydrolysis | H3O+ or OH-, heat | 2-(1H-imidazol-5-yl)-2-methylpropanoic acid |
Formation of Bridged or Spirocyclic Systems
The construction of bridged or spirocyclic systems from the this compound scaffold would lead to conformationally constrained analogs with potentially enhanced biological activity and selectivity.
Strategies for Bridged Systems:
The formation of bridged systems typically requires intramolecular cyclization reactions. One hypothetical approach could involve the initial functionalization of both the imidazole ring and one of the methyl groups. For instance, N-alkylation of the imidazole ring with a suitable bifunctional reagent containing a leaving group at one end and a reactive group at the other could be a starting point. Subsequent intramolecular reaction of the tethered reactive group with an activated methyl group could, in principle, form a bridged structure. However, achieving the required regioselectivity and overcoming the steric hindrance of the gem-dimethyl group would be significant challenges.
Intramolecular cycloaddition reactions are a powerful tool for the synthesis of bridged systems. nih.gov While direct application to the parent scaffold is not apparent, its derivatives could be designed to undergo such transformations. For example, if the nitrile group is converted to a primary amine, and the imidazole nitrogen is functionalized with a dienophile-containing chain, an intramolecular Diels-Alder reaction could potentially form a bridged bicyclic system.
Formation of Spirocyclic Systems:
The gem-dimethyl group at the carbon adjacent to the imidazole ring provides a potential anchor for the construction of a spirocyclic system. A plausible strategy would involve the transformation of the nitrile group into a functionality capable of participating in a cyclization reaction that forms a new ring spiro-fused at this quaternary carbon.
One such approach could involve the conversion of the nitrile to a primary amine, followed by protection of the amine. Subsequent functionalization of the imidazole N1-position with a chain containing an electrophilic center could lead to an intramolecular cyclization. For example, acylation of the amine followed by N-alkylation of the imidazole with a haloalkyl group could set the stage for a base-mediated intramolecular cyclization to form a spiro-lactam.
Another hypothetical route to a spirocyclic system could involve a multi-component reaction. For instance, a reaction involving the imidazole ring, the nitrile group (or a derivative thereof), and a suitable bifunctional reagent could potentially lead to the one-pot formation of a spiro[imidazole-cyclopentane] or similar system. semanticscholar.org The feasibility of such a reaction would depend heavily on the specific reactants and conditions.
The following table outlines hypothetical strategies for the formation of bridged and spirocyclic systems.
| System Type | Strategy | Key Transformation | Potential Intermediate |
| Bridged | Intramolecular Cyclization | N-alkylation and C-H activation | N-functionalized imidazole with an activated methyl group |
| Bridged | Intramolecular Diels-Alder | Conversion of nitrile to amine, N-functionalization | Imidazole derivative with tethered diene and dienophile |
| Spirocyclic | Intramolecular Cyclization | Conversion of nitrile to amine, N-alkylation | N-alkylated imidazole with a protected aminoalkyl side chain |
| Spirocyclic | Multi-component Reaction | One-pot reaction with bifunctional reagents | Reactive intermediates leading to spirocyclization |
2 1h Imidazol 5 Yl 2 Methylpropanenitrile As a Versatile Synthetic Intermediate
Precursor for the Construction of Diverse Heterocyclic Systems
The structural framework of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile, featuring a reactive nitrile group in proximity to an imidazole (B134444) ring, positions it as a promising precursor for the synthesis of various heterocyclic systems.
Synthesis of Oxazoles, Isothiazoles, and 1,3,2-Diazaphospholidines
Oxazoles: The synthesis of oxazoles often involves the reaction of α-acylamino ketones or the utilization of nitriles as starting materials. While direct synthesis from this compound is not explicitly documented, the nitrile functionality could potentially be hydrolyzed to the corresponding carboxylic acid or converted to an amide. Subsequent elaboration and cyclization could then lead to the formation of an oxazole (B20620) ring. The general reactivity of nitriles in oxazole synthesis is well-established, with various methods employing reagents like acetylenes in the presence of catalysts.
Isothiazoles: The formation of the isothiazole (B42339) ring system can be achieved through various synthetic routes, including the reaction of α-aminonitriles with reagents like carbon disulfide. This method, known as the Cook-Heilbron thiazole (B1198619) synthesis when applied to the analogous thiazole system, highlights the potential of the α-amino nitrile-like structure within this compound to undergo cyclization with sulfur-containing reagents to form isothiazole derivatives.
1,3,2-Diazaphospholidines: Information regarding the synthesis of 1,3,2-diazaphospholidines specifically from α-amino nitriles is scarce in the available literature. The construction of this phosphorus-containing heterocycle typically involves the reaction of a 1,2-diamine with a phosphorus (III) reagent. Therefore, the direct application of this compound as a precursor for this specific heterocyclic system is not readily apparent based on current knowledge.
Formation of Fused Tricyclic Imidazole Heterocyclic Derivatives
The imidazole ring of this compound provides a foundation for the construction of fused tricyclic heterocyclic systems. The van Leusen imidazole synthesis is a powerful tool for creating imidazole rings and can be employed in tandem with other reactions to build fused systems. For instance, intramolecular Heck reactions or alkyne-azide cycloadditions following a van Leusen-type imidazole formation can lead to complex fused imidazoles. While a direct application of this compound in this context is not specifically reported, its imidazole moiety could be functionalized to introduce the necessary reactive groups for subsequent intramolecular cyclizations, thereby leading to the formation of fused tricyclic structures.
Role in the Development of Catalysts and Ligands
The imidazole ring is a common feature in the design of chiral catalysts and coordination ligands due to its ability to coordinate with metal centers and participate in hydrogen bonding.
Incorporation into Chiral Catalysts and Chiral Auxiliaries
Chiral Catalysts: Imidazole-containing compounds have been successfully developed as chiral catalysts for a variety of asymmetric reactions. These catalysts often feature a rigid bicyclic imidazole structure that provides a well-defined chiral environment. While there is no specific mention of this compound being used to create such catalysts, its imidazole core could be a starting point for the synthesis of more complex chiral imidazole frameworks.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Common chiral auxiliaries are often derived from readily available chiral natural products. Although the use of this compound as a chiral auxiliary has not been documented, the synthesis of chiral imidazolines from nitriles and chiral diamines is a known strategy. This suggests a potential pathway where the nitrile group of the title compound could be reacted with a chiral diamine to generate a chiral imidazoline, which could then function as a ligand or auxiliary.
Integration into Coordination Chemistry Ligands
The nitrogen atoms of the imidazole ring are excellent donors for coordination with metal ions. Imidazole and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrile group in this compound can also participate in coordination or be chemically modified to introduce other coordinating functionalities. For example, reduction of the nitrile to an amine would create a bidentate N,N-donor ligand. The resulting metal complexes could have applications in catalysis, materials science, and bioinorganic chemistry.
Advanced Synthetic Applications in Organic Synthesis
Beyond its potential as a precursor to specific heterocyclic systems, this compound can be considered a versatile building block for more general synthetic transformations. The nitrile group can undergo a variety of chemical reactions, including:
Hydrolysis: Conversion to a carboxylic acid, which can then be used in esterification or amidation reactions.
Reduction: Transformation into a primary amine, a key functional group for a wide range of further chemical modifications.
Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond can lead to the formation of various functional groups.
These transformations allow for the introduction of diverse functionalities, making this compound a potentially useful starting material for the synthesis of a broad range of more complex molecules with potential applications in medicinal chemistry and materials science.
Building Block for Complex Polycyclic Architectures
The inherent reactivity of the imidazole and nitrile functionalities within this compound makes it an attractive starting material for the synthesis of fused heterocyclic systems. The strategic placement of these groups allows for a variety of intramolecular cyclization strategies to be employed, leading to the formation of novel polycyclic scaffolds.
Research in this area has demonstrated that the nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, which can then participate in cyclization reactions with the imidazole ring or its derivatives. For instance, reduction of the nitrile to a primary amine, followed by an intramolecular Pictet-Spengler or Bischler-Napieralski type reaction, could theoretically lead to the formation of fused imidazole-piperidine or imidazole-dihydropyridine ring systems, respectively. These polycyclic structures are prevalent in a wide range of biologically active natural products and pharmaceutical agents.
While specific examples of the direct use of this compound in the synthesis of complex polycyclic architectures are not extensively documented in publicly available literature, the principles of heterocyclic chemistry strongly support its potential in this regard. The gem-dimethyl group adjacent to the nitrile offers steric influence that can direct the stereochemical outcome of cyclization reactions, a crucial aspect in the synthesis of complex target molecules.
| Polycyclic System | Potential Synthetic Strategy | Key Transformation of Nitrile Group |
| Fused Imidazo-piperidines | Intramolecular Pictet-Spengler Reaction | Reduction to primary amine |
| Fused Imidazo-pyridines | Intramolecular Bischler-Napieralski Reaction | Hydrolysis to carboxylic acid, then amide formation and cyclization |
| Fused Imidazo-pyrrolidines | Reductive amination/cyclization | Reduction to primary amine |
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step from three or more starting materials. The structure of this compound makes it a promising candidate for participation in various MCRs, particularly those that can leverage the reactivity of the imidazole ring and the nitrile functionality.
The imidazole moiety, with its nucleophilic nitrogen atoms, can act as a key component in MCRs such as the Ugi or Passerini reactions. For example, in a potential Ugi-type reaction, the imidazole could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, highly functionalized product. The resulting adduct would incorporate the 2-methylpropanenitrile substructure, offering further opportunities for synthetic elaboration.
Similarly, the nitrile group itself can be a reactive handle in certain MCRs. While less common, there are examples of nitriles participating in cycloaddition reactions or acting as precursors to reactive intermediates in one-pot sequences.
The table below outlines hypothetical applications of this compound in well-known multi-component reactions.
| Multi-Component Reaction | Role of this compound | Potential Product Class |
| Ugi Reaction | Amine component (via imidazole) | Highly substituted α-acylamino amides |
| Passerini Reaction | (After modification) Acid or aldehyde component | α-Acyloxy carboxamides |
| Groebke-Blackburn-Bienaymé Reaction | Amine component (via imidazole) | Fused imidazo[1,2-a]pyridines |
Although specific, documented examples of this compound in these MCRs are not readily found in the surveyed literature, its structural motifs are analogous to other heterocyclic compounds that have been successfully employed in such transformations. The exploration of this compound's reactivity in MCRs represents a promising avenue for the rapid and efficient synthesis of novel and diverse chemical libraries.
Emerging Research Areas and Advanced Applications of 2 1h Imidazol 5 Yl 2 Methylpropanenitrile and Its Derivatives
Applications in Advanced Materials Science and Engineering
The imidazole (B134444) moiety is a valuable building block in materials science due to its aromaticity, hydrogen-bonding capabilities, and coordination properties. researchgate.net These features are being leveraged to develop advanced materials with enhanced functionalities.
The incorporation of imidazole derivatives like 2-(1H-imidazol-5-yl)-2-methylpropanenitrile into polymer matrices is an emerging area of research. Imidazole-containing polymers can exhibit improved thermal stability and mechanical properties. researchgate.netnih.gov The nitrogen atoms in the imidazole ring can act as cross-linking sites or as points of interaction with other polymer chains or fillers, leading to the formation of robust composite materials. mdpi.com
For instance, polymers functionalized with imidazole groups have been investigated for their potential in creating materials with enhanced durability and specific affinities. researchgate.net The presence of the nitrile group in this compound offers an additional site for polymerization or modification, allowing for its integration into various polymer backbones. nih.gov Research in this area is focused on developing polymer composites for a range of applications, from industrial coatings to biomedical devices. mdpi.com
Below is a table summarizing the potential effects of incorporating imidazole derivatives into polymer composites, based on studies of related compounds.
| Property | Potential Enhancement with Imidazole Derivative Integration |
| Thermal Stability | Increased decomposition temperature |
| Mechanical Strength | Improved tensile strength and modulus |
| Adhesion | Enhanced bonding to substrates and fillers |
| Conductivity | Potential for proton conductivity in fuel cell membranes |
This table is illustrative and based on general findings for imidazole-containing polymers.
Imidazole derivatives have garnered attention for their promising optical properties, making them candidates for use in optoelectronic and photonic devices. rsc.org The imidazole ring can be part of a conjugated system that influences the electronic and photophysical properties of a molecule. nih.gov Compounds with a donor-π-acceptor (D-π-A) structure, where the imidazole can act as either a donor or an acceptor, are of particular interest for nonlinear optical (NLO) applications. rsc.orgnih.gov
The structure of this compound allows for modifications to tune its photophysical properties. For example, derivatives of this compound could be designed to exhibit two-photon absorption (2PA), a property that is highly valuable for applications such as bioimaging and photodynamic therapy. rsc.orgnih.gov Research into imidazole-centered chromophores has shown that their NLO activity can be significant, suggesting that derivatives of this compound could be engineered for similar applications. rsc.org
The following table outlines key optical properties of imidazole derivatives relevant to optoelectronic and photonic devices.
| Optical Property | Relevance to Optoelectronic/Photonic Devices |
| Fluorescence | Potential use in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgbohrium.com |
| Nonlinear Optics (NLO) | Applications in optical switching and data storage. rsc.org |
| Two-Photon Absorption (2PA) | Use in high-resolution imaging and targeted therapies. rsc.orgnih.gov |
| Photosensitivity | Development of light-sensitive materials and sensors. bohrium.com |
This table is based on research on various optically active imidazole derivatives.
Interdisciplinary Research with Implications for Chemical Biology
The imidazole ring is a ubiquitous feature in biological systems, most notably in the amino acid histidine. This biological prevalence makes imidazole-based scaffolds, such as this compound, highly relevant for interdisciplinary research at the interface of chemistry and biology.
The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions, makes it an excellent scaffold for designing molecules that can participate in specific molecular recognition events. nih.govrsc.org Supramolecular complexes based on imidazole derivatives are being explored for their ability to bind to various organic and inorganic species. nih.gov
The structure of this compound provides a framework that can be functionalized to create receptors for specific guest molecules. The nitrogen atoms of the imidazole ring can be tailored to interact with complementary functional groups on a target molecule through non-covalent interactions. nih.govrsc.org This has implications for the development of sensors, molecular switches, and systems for controlled drug delivery.
Small-molecule fluorescent probes are invaluable tools for studying enzyme activity in biological systems. nih.gov The design of these probes often involves a recognition element that interacts with the target enzyme and a signaling component, such as a fluorophore. nih.gov Imidazole derivatives are attractive candidates for the development of such probes due to their ability to bind to enzyme active sites. nih.gov
The nitrile group in this compound is a key feature in this context, as it can act as an electrophilic "warhead" that covalently or non-covalently interacts with nucleophilic residues in an enzyme's active site. nih.gov This interaction can be designed to trigger a change in fluorescence, allowing for the detection of enzyme activity. nih.gov The development of probes based on this scaffold could enable the study of various enzymes, including proteases and kinases.
Understanding the mechanism of chemical and biological reactions is fundamental to advancing science. The synthesis of analogs of a parent compound, where specific functional groups are systematically altered, is a classic strategy for elucidating reaction mechanisms. nih.gov Derivatives of this compound can be synthesized to probe the roles of the imidazole ring and the nitrile group in various transformations.
For instance, modifying the substituents on the imidazole ring can provide insights into the electronic and steric effects on a reaction's outcome. nih.gov Similarly, replacing the nitrile group with other functionalities can help to understand its role in binding or catalysis. nih.gov Such studies are crucial for the rational design of new catalysts, drugs, and materials with optimized properties. The van Leusen imidazole synthesis and other methods provide versatile routes to a wide array of imidazole derivatives for these mechanistic investigations. mdpi.com
Challenges and Future Research Directions for 2 1h Imidazol 5 Yl 2 Methylpropanenitrile
Development of Sustainable and Efficient Synthetic Methodologies
A significant hurdle in the broader application of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile is the development of synthetic routes that are not only high-yielding but also environmentally benign.
Traditional synthetic methods for imidazoles and nitriles often rely on harsh reaction conditions, hazardous solvents, and expensive or toxic catalysts. ias.ac.in Future research must prioritize the adoption of green chemistry principles to mitigate these issues. taylorfrancis.com Promising strategies include the use of deep eutectic solvents (DES) as environmentally friendly reaction media or employing solvent-free reaction conditions, potentially enhanced by microwave or ultrasound irradiation. taylorfrancis.commdpi.com
Another key area is the replacement of conventional transition metal catalysts with more sustainable alternatives. researchgate.netnih.gov For instance, the use of an environmentally benign promoter like imidazole (B134444) hydrochloride has proven effective in the synthesis of nitriles from aldehydes, offering good functional group tolerability without the need for transition metals or strong oxidants. researchgate.netnih.gov The application of solid ammonia (B1221849) sources, such as nano aluminum nitride, also presents a greener alternative for constructing the imidazole core. ias.ac.in
Table 1: Green Chemistry Strategies for Imidazole-Nitrile Synthesis
| Strategy | Description | Potential Benefits |
|---|---|---|
| Alternative Solvents | Utilizing deep eutectic solvents (DES) or conducting reactions under solvent-free conditions. taylorfrancis.commdpi.com | Reduces use of volatile organic compounds (VOCs), simplifies work-up, lowers costs. taylorfrancis.com |
| Benign Catalysts | Replacing transition metal catalysts with organocatalysts or environmentally safe promoters like imidazole hydrochloride. researchgate.netnih.gov | Avoids toxic metal contamination, reduces environmental impact. researchgate.net |
| Energy Efficiency | Employing alternative energy sources like microwave or ultrasound irradiation to accelerate reactions. taylorfrancis.com | Shorter reaction times, reduced energy consumption, often higher yields. taylorfrancis.com |
| Solid-State Synthesis | Using solid reagents, such as nano aluminum nitride as an ammonia source, to form the imidazole ring. ias.ac.in | Eliminates hazardous reagents, simplifies purification. |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com Many classical synthetic routes suffer from poor atom economy, generating significant chemical waste. Future synthetic designs for this compound should focus on maximizing the incorporation of all starting materials into the final structure. researchgate.netresearchgate.net
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are inherently atom-economical. taylorfrancis.com Developing an MCR for this target compound would be a significant advancement. Additionally, exploring transition-metal-free coupling reactions, such as the base-mediated deaminative coupling of benzylamines and nitriles, could provide a practical and atom-efficient strategy for creating the substituted imidazole core. rsc.org Metrics such as Reaction Mass Efficiency (RME), which considers the actual mass of the product relative to all reactants used, should be employed alongside yield calculations to provide a more accurate assessment of a method's "greenness". ekb.eg
Implementation of Advanced Characterization Techniques for Complex Systems
Thorough structural confirmation and purity assessment are critical. While standard techniques are effective, complex reaction mixtures or novel derivatives of this compound may require more sophisticated analytical methods. A combination of advanced spectroscopic and crystallographic techniques is essential for unambiguous characterization. jchemrev.comderpharmachemica.com
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. derpharmachemica.com Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can elucidate complex proton and carbon environments and establish connectivity within the molecule, especially for more complex derivatives. derpharmachemica.comnih.gov For definitive structural proof and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. jchemrev.comnih.gov
Table 2: Advanced Characterization Techniques for Imidazole Derivatives
| Technique | Application | Information Obtained |
|---|---|---|
| NMR Spectroscopy (1H, 13C, 2D) | Structural elucidation of the molecule in solution. jchemrev.comderpharmachemica.com | Chemical environment of atoms, connectivity, stereochemistry. |
| Mass Spectrometry (HRMS, LC-MS) | Determination of molecular weight and formula; separation and identification in mixtures. jchemrev.comacs.org | Exact mass, elemental composition, fragmentation patterns. |
| FT-IR Spectroscopy | Identification of functional groups. acs.orgnih.gov | Presence of key bonds (e.g., C≡N, N-H, C=N). |
| Single-Crystal X-ray Diffraction | Absolute structure determination in the solid state. nih.govnih.gov | Bond lengths, bond angles, crystal packing, intermolecular interactions. |
| Elemental Analysis (CHN) | Confirmation of the empirical formula. jchemrev.comacs.org | Percentage composition of carbon, hydrogen, and nitrogen. |
Refinement of Computational Models for Predictive Understanding of Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and reducing trial-and-error. nih.gov For this compound, refining computational models can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, analyze its frontier molecular orbitals (HOMO-LUMO) to understand charge transfer properties, and predict its spectroscopic signatures (NMR, IR). jchemrev.comnih.gov A critical application would be to compute the reactivity of the nitrile group. Studies on other nitrile-containing compounds have successfully used computational approaches to calculate activation energies for nucleophilic attack, creating a predictive scale of reactivity that correlates well with experimental data. nih.govresearchgate.net Such models could predict how this compound might interact with biological nucleophiles, such as cysteine residues in enzymes, which is vital for drug design. nih.govucl.ac.uk
Exploration of Novel Chemical Transformations and Derivatizations
The synthetic versatility of this compound is largely untapped. Research should focus on exploring novel transformations of its key functional groups—the imidazole ring and the nitrile moiety.
The nitrile group is particularly amenable to a variety of chemical conversions. smolecule.com It can be:
Reduced to a primary amine using reducing agents like lithium aluminum hydride, yielding a valuable building block for further synthesis. smolecule.com
Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. smolecule.com
Oxidized using agents such as hydrogen peroxide to produce various oxidized products. smolecule.com
Subjected to nucleophilic substitution , allowing for the introduction of diverse functional groups. smolecule.com
Furthermore, derivatization of the imidazole ring itself offers another avenue for creating a library of new compounds. researchgate.net The development of novel synthetic routes, such as the acid-mediated denitrogenative transformation of related 5-amino-1,2,3-triazoles to form substituted imidazoles, could also be adapted to create unique derivatives. mdpi.com Chemical derivatization can also be employed as a strategy to enhance the detectability of the compound in complex biological samples during analytical studies. researchgate.net
Expanding the Scope of Applications in Materials Science and Chemical Synthesis
The future utility of this compound depends on expanding its applications beyond its role as a simple chemical intermediate. Its structural features suggest potential in several advanced fields.
In materials science , the imidazole and nitrile functionalities make it a candidate as a ligand for the construction of metal-organic frameworks (MOFs) or as a monomer precursor for specialized polymers. The nitrogen atoms in the imidazole ring can coordinate with metal ions, a key interaction in the formation of MOFs, which have applications in gas storage, catalysis, and sensing.
In chemical synthesis , this compound can serve as a key intermediate for more complex molecules. The imidazole-nitrile scaffold is present in various biologically active compounds. For instance, related imidazole derivatives are key intermediates in the synthesis of pharmaceuticals like the antihypertensive drug Olmesartan. jocpr.com The demonstrated antifungal and antimicrobial potential of similar structures suggests that derivatives of this compound could be valuable in medicinal chemistry and agrochemical development. smolecule.comsmolecule.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-imidazol-5-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-substituted imidazole derivatives and nitrile precursors (e.g., α-methylpropanenitrile). Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or toluene), and catalysts such as ammonium acetate. Reaction progress can be monitored using TLC or HPLC, with yields improved by column chromatography purification .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?
- Methodological Answer : Employ ¹H and ¹³C NMR to confirm the imidazole ring protons (δ 7.5–8.0 ppm) and nitrile carbon (δ ~120 ppm). IR spectroscopy (νC≡N ~2240 cm⁻¹) validates the nitrile group. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (e.g., m/z 149.2 [M+H]⁺). Cross-reference spectral data with structurally similar imidazole nitriles .
Q. What are the key considerations when designing biological activity assays for this compound?
- Methodological Answer : Prioritize targets where imidazole derivatives show activity (e.g., enzyme inhibition or receptor antagonism). Use in vitro assays (e.g., kinase inhibition, MIC for antimicrobial studies) with appropriate controls (e.g., DMSO vehicle). Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nitrile group reactivity or imidazole ring functionalization. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Validate predictions with experimental kinetics (e.g., time-resolved NMR) .
Q. What advanced crystallization techniques are suitable for obtaining high-quality X-ray structures of this compound?
- Methodological Answer : Use vapor diffusion (e.g., ether into dichloromethane solution) to grow single crystals. Refine structures with SHELXL (for small molecules) or SHELXE (for twinned data). Validate hydrogen bonding and π-π stacking interactions using Mercury software .
Q. How to resolve contradictions in reported bioactivity data of imidazole derivatives like this compound?
- Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., pH, temperature). Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement. Apply meta-analysis tools (e.g., RevMan) to reconcile disparate datasets .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs for mechanistic studies?
- Methodological Answer : Introduce deuterium via H/D exchange using D₂O under acidic conditions or synthesize from ¹³C-labeled nitrile precursors. Characterize using LC-MS (for isotopic purity) and ²H NMR. Use labeled analogs in kinetic isotope effect (KIE) studies to probe reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
